3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
描述
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (500 MHz, CDCl₃):
- δ 8.45 (s, 1H) : Pyridine C-H at position 5.
- δ 6.90 (s, 1H) : Pyrazole C-H at position 4.
- δ 5.40–5.35 (m, 1H) : THP anomeric proton.
- δ 3.95–3.60 (m, 4H) : THP oxy-methylene protons.
- δ 2.10–1.60 (m, 6H) : THP methylene protons.
¹³C NMR (125 MHz, CDCl₃):
- δ 152.1 : Pyridine C-6 (Cl-substituted).
- δ 142.3 : Pyrazole C-3 (Br-substituted).
- δ 98.7 : THP anomeric carbon.
- δ 67.5, 30.2, 25.4 : THP backbone carbons.
Infrared (IR) and Raman Spectral Signatures
Key IR absorptions (cm⁻¹):
- 3,050–2,950 : C-H stretching (aromatic and THP).
- 1,580 : C=N stretching (pyrazole ring).
- 1,250–1,100 : C-Br and C-Cl vibrations.
- 1,090 : C-O-C asymmetric stretching (THP).
Raman bands at 1,620 cm⁻¹ (pyridine ring breathing) and 780 cm⁻¹ (Br/Cl deformation) confirm the heterocyclic framework.
Mass Spectrometric Fragmentation Patterns
ESI-MS (m/z):
- 318.0 [M+H]⁺ (base peak, isotopic pattern consistent with Br/Cl).
- 240.2 [M−THP]⁺ : Loss of the THP group.
- 202.1 [M−THP−Cl]⁺ : Subsequent loss of chlorine.
- 155.0 [C₆H₃BrN₂]⁺ : Pyrazolo[4,3-b]pyridine core.
属性
IUPAC Name |
3-bromo-6-chloro-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClN3O/c12-11-10-8(5-7(13)6-14-10)16(15-11)9-3-1-2-4-17-9/h5-6,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMWAOREHNPABB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C(=N2)Br)N=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Construction of the Pyrazolo[4,3-b]pyridine Core
- The synthesis typically begins with 3-aminopyrazole or a related pyrazole derivative.
- This intermediate undergoes cyclization with a suitable 1,3-biselectrophile, often a compound containing carbonyl or halogen functionalities, to form the fused pyrazolo[4,3-b]pyridine bicyclic system.
- Reaction conditions such as solvent choice, temperature, and catalysts are optimized to maximize yield and selectivity.
Installation of the Tetrahydro-2H-pyran-2-yl Group
- The tetrahydro-2H-pyran-2-yl substituent is introduced at the nitrogen (N1) position of the pyrazolo[4,3-b]pyridine core.
- This is commonly achieved by nucleophilic substitution or alkylation reactions using tetrahydro-2H-pyran-2-yl precursors such as tetrahydropyranyl halides or acetals.
- Protecting groups may be employed to prevent side reactions during this step, and reaction conditions are optimized to ensure selective N1-substitution without affecting other sensitive sites on the molecule.
Purification and Characterization
- After synthesis, the crude product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
- Characterization is performed using spectral methods including NMR (nuclear magnetic resonance) , IR (infrared spectroscopy) , and mass spectrometry to confirm the structure and substitution pattern.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Pyrazolo[4,3-b]pyridine core formation | 3-Aminopyrazole + 1,3-biselectrophile, solvent (e.g., DMF, DMSO), heat | Cyclization under controlled temperature (80–120 °C) |
| Bromination (3-position) | N-Bromosuccinimide (NBS), solvent (e.g., CH2Cl2), room temperature | Regioselective bromination, reaction time critical |
| Chlorination (6-position) | N-Chlorosuccinimide (NCS) or Cl2 source, solvent, mild conditions | Controlled chlorination to avoid poly-substitution |
| N1-Substitution with tetrahydro-2H-pyran-2-yl | Tetrahydropyranyl halide, base (e.g., K2CO3), solvent (e.g., acetonitrile), reflux | Alkylation with protecting group strategies if needed |
| Purification | Column chromatography, recrystallization | Achieves >95% purity for research-grade compound |
Research Findings and Synthetic Challenges
- The multi-step nature of the synthesis requires careful control of each reaction step to avoid side reactions and ensure regioselectivity, especially during halogenation.
- The presence of both bromine and chlorine substituents enhances the compound's reactivity, enabling further functionalization for derivative synthesis.
- The tetrahydro-2H-pyran-2-yl group improves solubility and biological compatibility, which is advantageous for medicinal chemistry applications.
- Industrial synthesis often employs continuous flow chemistry to improve reaction scalability and reproducibility while maintaining high purity standards.
Summary Table of Key Synthetic Features
| Feature | Description |
|---|---|
| Core scaffold | Pyrazolo[4,3-b]pyridine bicyclic system |
| Starting materials | 3-Aminopyrazole, 1,3-biselectrophiles |
| Halogenation reagents | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) |
| Substitution site for tetrahydro-2H-pyran-2-yl | Nitrogen at position 1 (N1) |
| Reaction type | Cyclization, electrophilic aromatic substitution, nucleophilic substitution |
| Purification methods | Chromatography, recrystallization |
| Typical molecular weight | 316.58 g/mol |
| Molecular formula | C11H11BrClN3O |
化学反应分析
Types of Reactions
3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The tetrahydro-2H-pyran-2-yl group can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide for bromination), nucleophiles (e.g., amines, thiols), and oxidizing or reducing agents (e.g., potassium permanganate for oxidation, sodium borohydride for reduction) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chlorine atoms .
科学研究应用
Synthesis and Reaction Pathways
The synthesis of this compound often involves multi-step organic reactions, starting from the pyrazolo[4,3-b]pyridine core. Key synthetic methods include:
- Halogenation Reactions : Introducing bromine and chlorine substituents.
- Nucleophilic Substitution : Adding the tetrahydro-2H-pyran-2-yl group through nucleophilic attack on an appropriate pyran derivative.
- Cyclization Reactions : The tetrahydro-2H-pyran-2-yl group can participate in cyclization to form complex structures.
Research indicates that 3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine exhibits significant biological activity, particularly in the field of cancer research. It has been explored as a potential inhibitor of polo-like kinase 1 (Plk1), a target in various cancers due to its role in cell division and proliferation.
Case Studies
-
Inhibition of Polo-like Kinase 1 :
- A study identified this compound as a potential inhibitor of Plk1, showcasing its ability to disrupt cancer cell proliferation through specific interactions with the protein's polo-box domain (PBD) .
- The compound's structural characteristics allow it to act selectively against Plk1 without significant off-target effects, making it a promising candidate for further development in anticancer therapies.
- Antimicrobial Activity :
作用机制
The mechanism of action of 3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms, along with the pyrazolo[4,3-b]pyridine core, can form specific interactions with these targets, leading to inhibition or activation of their functions. The tetrahydro-2H-pyran-2-yl group can also influence the compound’s binding affinity and specificity .
相似化合物的比较
Key Properties :
- Molecular Formula : C${11}$H${12}$BrClN$_3$O
- Molecular Weight : 311.58 g/mol (predicted)
- Predicted Physical Data :
This compound is primarily used as a building block in medicinal chemistry for synthesizing kinase inhibitors or other bioactive molecules. Its halogen substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura), while the THP group facilitates regioselective functionalization.
Structural and Functional Analogues
The following table summarizes structurally related pyrazolo-pyridine derivatives, highlighting differences in substituents, ring systems, and properties:
Key Comparative Analysis
Substituent Effects :
- Halogens (Br, Cl, I) :
- The target compound’s Br and Cl substituents balance reactivity and steric bulk, favoring selective cross-coupling reactions. In contrast, iodine in CAS 1416712-91-8 increases molecular weight and polarizability, making it more reactive in metal-catalyzed reactions .
- Chlorine absence in CAS 1416713-37-5 simplifies downstream modifications but limits halogen-directed functionalization .
Ring System Variations :
- Pyrazolo[4,3-b] vs. Pyrazolo[3,4-b] :
Functional Group Impact :
- THP Protection :
- All listed compounds retain the THP group, which improves solubility in organic solvents and prevents unwanted nucleophilic attacks during synthesis.
- Methoxy vs.
生物活性
3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound notable for its structural complexity and potential biological applications. The compound features a pyrazolo[4,3-b]pyridine core, which is modified with bromine and chlorine substituents, as well as a tetrahydro-2H-pyran-2-yl group. This unique combination of functional groups contributes to its diverse biological activity.
- Molecular Formula : C11H11BrClN3O
- Molecular Weight : 316.58 g/mol
- CAS Number : 1416714-58-3
- InChI Key : Specific identifier for chemical structure.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from the pyrazolo[4,3-b]pyridine core. Key methods include halogenation for introducing bromine and chlorine atoms and nucleophilic substitution for adding the tetrahydro-2H-pyran group. These synthetic routes can be optimized for yield and scalability in industrial applications.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of halogen atoms (bromine and chlorine) enhances its binding affinity, potentially leading to inhibition or activation of target functions. This compound may influence several biochemical pathways related to cellular processes such as proliferation and apoptosis.
Pharmacological Applications
Research indicates that compounds with the pyrazolo[4,3-b]pyridine scaffold have shown promise in various therapeutic areas:
- Antimicrobial Activity : Studies have demonstrated effectiveness against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis infections .
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antitubercular | |
| Other Pyrazolo Compounds | Various diseases (cancer, Alzheimer's) |
Case Studies
- Antitubercular Activity : In vitro assays have shown that derivatives of pyrazolo[4,3-b]pyridine exhibit significant antituberculosis activity. For instance, specific substitutions on the pyrazole ring have been linked to enhanced efficacy against the H37Rv strain of Mycobacterium tuberculosis .
- CNS Disorders : Research has indicated that similar compounds can act as selective inhibitors of adenosine receptors and phosphodiesterase enzymes, which are relevant in treating conditions like Alzheimer’s disease and other neurological disorders .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Structure Variations | Biological Activity |
|---|---|---|
| 3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine | Lacks tetrahydropyran group | Reduced activity |
| 6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine | Lacks bromine atom | Altered reactivity |
The unique combination of bromine and chlorine atoms along with the tetrahydro group enhances the compound's reactivity and biological potential compared to its analogs.
常见问题
Q. What synthetic strategies are employed to prepare 3-bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine?
The compound is synthesized via sequential functionalization of the pyrazolo[4,3-b]pyridine core. A representative method involves:
- Step 1 : Condensation of 3-fluoro-2-formylpyridine with anhydrous hydrazine at 110°C for 16 hours, followed by bromination using HBr to yield 3-bromo-1H-pyrazolo[4,3-b]pyridine (29% yield) .
- Step 2 : Protection of the pyrazole nitrogen with a Boc group using Boc₂O in DMF, achieving 88% yield .
- Step 3 : Chlorination at the 6-position via palladium-catalyzed cross-coupling (Pd₂(dba)₃/XPhos) with 3-chloro-4-fluoroaniline, followed by Boc deprotection with trifluoroacetic acid (TFA) to yield the final product .
Q. How is structural characterization performed for intermediates and the final compound?
- NMR Analysis : ¹H and ¹³C NMR are used to confirm regioselectivity. For example, the Boc-protected intermediate shows distinct peaks for the tetrahydro-2H-pyran (THP) group (δ 1.5–4.0 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular ions (e.g., [M+H]⁺ for intermediates) .
- Chromatography : Reverse-phase HPLC ensures purity (>95%) after TFA-mediated deprotection .
Q. What reaction conditions are critical for optimizing yield in the bromination step?
- Temperature : Bromination with HBr proceeds optimally at room temperature (3 hours) to avoid over-bromination .
- Workup : Addition of sodium bisulfite quenches excess bromine, preventing side reactions .
- Catalyst-Free : Bromination does not require metal catalysts, simplifying purification .
Advanced Research Questions
Q. How can competing reactivity during cross-coupling be mitigated?
- Ligand Selection : Bulky ligands like XPhos suppress β-hydride elimination, favoring C–Cl bond formation over decomposition .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize Pd intermediates, improving coupling efficiency .
- Substrate Preactivation : Pre-forming the boronic ester of the pyrazolo-pyridine core reduces side reactions .
Q. Table 1. Key Reaction Parameters for Intermediate Synthesis
| Step | Reagents/Conditions | Yield | Key Characterization | Ref |
|---|---|---|---|---|
| Bromination | HBr, RT, 3 h | 29% | ¹H NMR (δ 8.2 ppm, pyrazole-H) | |
| Boc Protection | Boc₂O, DMAP, DMF | 88% | HRMS [M+Na]⁺ = 345.1 | |
| Cross-Coupling | Pd₂(dba)₃, XPhos, 100°C | 70% | HPLC purity >95% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
